Bpanp

Adrenergic Pharmacology Receptor Antagonism Structure-Activity Relationship

Co-administering separate α- and β-blockers introduces potency ratio variability and pharmacokinetic divergence, confounding adrenergic studies. BPANP is a single molecular entity with a fixed-ratio, dual-antagonist profile. Key features: (1) Defined (R-(R*,R*)) stereochemistry ensures reproducible pharmacological outcomes. (2) ~10-fold lower potency vs. piperoxan/propranolol prevents complete receptor silencing, enabling observation of partial pathway activation. (3) Serves as a critical chiral standard for HPLC/SFC method development and a benchmark in SAR studies of 2,3-dihydro-1,4-benzodioxin derivatives.

Molecular Formula C27H32N2O4
Molecular Weight 448.6 g/mol
CAS No. 131184-64-0
Cat. No. B163924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpanp
CAS131184-64-0
Synonyms1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer
BPANP
Molecular FormulaC27H32N2O4
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4
InChIInChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2
InChIKeyHOEMMUQEOHEDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPANP Identity and Pharmacological Class


BPANP (CAS 131184-64-0), systematically named 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol, is a synthetic small molecule formally derived from the structural hybridization of the α-adrenergic antagonist piperoxan and the β-adrenergic antagonist propranolol [1]. It belongs to the class of 2,3-dihydro-1,4-benzodioxin derivatives and exhibits combined α- and β-adrenergic receptor blocking activity in vitro [2]. The compound is provided as the (R-(R*,R*)) stereoisomer, a defined configuration critical for reproducible pharmacological outcomes [1].

α/β adrenergic dual-antagonist research tool
Fixed-ratio, single-molecule blockade for pathway studies
Defined (R-(R*,R*)) stereoisomer for reproducible receptor pharmacology

BPANP Generic Substitution Risks


In adrenergic pharmacology studies, the concurrent blockade of α- and β-adrenoceptors is often achieved by co-administering two separate antagonist drugs. This approach introduces variability in potency ratios, pharmacokinetic divergence, and off-target effects that can confound data interpretation. BPANP is a single molecular entity that integrates both pharmacophores, providing a fixed-ratio, dual-antagonist profile [1]. Substituting BPANP with a simple mixture of piperoxan and propranolol, or with other α/β-blockers, fails to recapitulate the defined, stereochemically consistent (R-(R*,R*)) isomer and its specific potency differentials established in the primary literature [2]. Such substitutions risk altering the balance of α vs. β blockade, thereby invalidating cross-study comparisons and undermining the reproducibility of mechanistic investigations [1].

Mixtures of piperoxan and propranolol lack a fixed α/β ratio, altering dual-blockade balance.
Undefined isomeric blends may introduce uncontrolled potency and selectivity variables.
Alternative α/β blockers cannot replicate the stereochemically consistent (R-(R*,R*)) isomer profile.

BPANP Differentiation from Key Analogs


Dual α/β Blockade Potency vs. Parent Compounds

In a direct comparison using in vitro assays, BPANP was found to be approximately 10 times less potent than its structural progenitors: piperoxan (an α-adrenergic antagonist) and propranolol (a β-adrenergic antagonist) [1]. This quantitative potency differential, rather than being a deficiency, provides a uniquely calibrated tool for experiments where a milder, combined blockade is required to avoid complete receptor silencing.

Dual α/β Blockade Potency vs. Parent Compounds
Head-to-head
~10-fold less potent vs. piperoxan / propranolol
Supports moderate combined blockade without complete receptor silencing.
In vitro adrenergic receptor blockade assays; specific subtypes not detailed.
Adrenergic Pharmacology Receptor Antagonism Structure-Activity Relationship

Hybrid Piperoxan-Propranolol Pharmacophore

BPANP is formally derived from the covalent combination of piperoxan (an α-adrenergic antagonist) and propranolol (a β-adrenergic antagonist) moieties within a single molecule [1]. This contrasts with the alternative experimental approach of co-administering two separate chemical entities, which introduces variability in the relative local concentrations and pharmacodynamic interactions at the target receptors [2].

Hybrid Pharmacophore Design
Class-level
Single molecule integrates both α- and β-antagonist moieties
Fixed α/β ratio eliminates co-administration variability.
Qualitative structural distinction; data to verify for quantitative stability.
Medicinal Chemistry Hybrid Drug Design Pharmacophore Modeling

Stereochemical Definition: (R-(R*,R*)) Isomer

The CAS registry number 131184-64-0 specifically denotes the (R-(R*,R*)) stereoisomer of BPANP, distinguishing it from other possible diastereomers and enantiomers of the same molecular formula [1]. While direct quantitative activity comparisons between BPANP isomers are not available in the public domain, the established principle that stereochemistry profoundly influences adrenergic receptor binding and efficacy underscores the necessity of procuring this defined isomer [2]. Use of an undefined isomeric mixture would introduce an uncontrolled variable in potency and selectivity.

Stereochemical Definition
Context-dependent
(R-(R*,R*)) isomer (CAS 131184-64-0)
Ensures experimental outcomes are attributable to defined stereochemistry.
Quantitative isomer activity data not located in accessible literature.
Stereochemistry Chiral Resolution Pharmacological Reproducibility

BPANP Priority Procurement Scenarios


Fixed-Ratio Combined α/β Blockade for In Vitro Studies

Researchers investigating the interplay between α- and β-adrenergic signaling pathways should procure BPANP to achieve a defined, moderate combined blockade. Its 10-fold lower potency relative to piperoxan and propranolol [1] prevents complete receptor silencing, allowing for the observation of partial pathway activation or the study of compensatory mechanisms. This is particularly valuable in isolated tissue bath experiments or cell-based assays where a delicate balance of receptor tone must be maintained.

SAR of Benzodioxane Adrenergic Antagonists

Medicinal chemists exploring the SAR of dual α/β antagonists within the 2,3-dihydro-1,4-benzodioxin class should use BPANP as a key reference compound. Its hybrid structure, linking the piperoxan and propranolol pharmacophores [1], serves as a benchmark for evaluating how linker modifications or substituent variations affect the α/β potency ratio and selectivity profile [2]. Comparative data against novel analogs can be directly anchored to the established in vitro profile of BPANP.

Chiral Method Development for Adrenergic Ligands

Analytical laboratories focused on chiral separation and quantification of adrenergic compounds should procure BPANP (CAS 131184-64-0) as a well-defined (R-(R*,R*)) stereoisomer standard [3]. It serves as a critical reference material for developing HPLC or SFC methods intended to resolve the stereoisomers of this compound class, ensuring accurate identification and purity assessment in synthetic or pharmacological samples.

Application
Selection Property
Validation Focus
Fixed-ratio α/β blockade in vitro
Defined moderate dual antagonism
Partial pathway activation without complete receptor silencing
SAR of benzodioxane adrenergic antagonists
Hybrid pharmacophore reference compound
Benchmarking α/β ratio and selectivity profiles
Chiral method development for adrenergic ligands
Defined (R-(R*,R*)) stereoisomer standard
Chiral resolution and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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